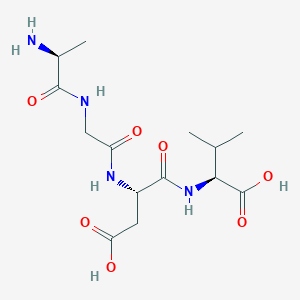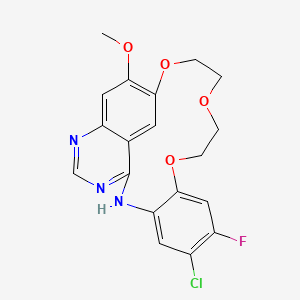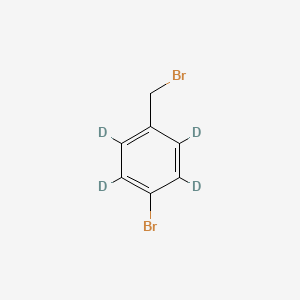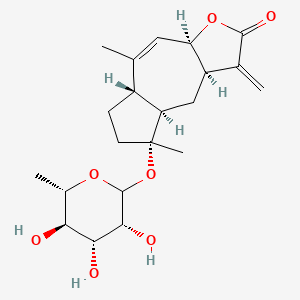
Di-n-dodecyl Phthalate-3,4,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-n-dodecyl Phthalate-3,4,5,6-d4 is a deuterium-labeled compound, specifically a phthalate ester, where the hydrogen atoms at positions 3, 4, 5, and 6 on the aromatic ring are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Di-n-dodecyl Phthalate-3,4,5,6-d4 typically involves the deuteration of Di-n-dodecyl Phthalate. The process includes the use of deuterated reagents and catalysts to replace the hydrogen atoms with deuterium. One common method involves the use of deuterated solvents and deuterium gas under specific reaction conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and isotopic enrichment. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals .
Chemical Reactions Analysis
Types of Reactions
Di-n-dodecyl Phthalate-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phthalate derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
The major products formed from these reactions include various phthalate derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Di-n-dodecyl Phthalate-3,4,5,6-d4 is used in a wide range of scientific research applications:
Chemistry: It serves as a standard in analytical chemistry for the quantification of phthalates using techniques like gas chromatography-mass spectrometry (GC-MS)
Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of phthalates in biological systems
Mechanism of Action
The mechanism of action of Di-n-dodecyl Phthalate-3,4,5,6-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles, making it useful for tracing and quantification in research studies. The compound’s interaction with enzymes and receptors in biological systems helps in understanding the effects and behavior of phthalates .
Comparison with Similar Compounds
Similar Compounds
Di-n-butyl Phthalate-3,4,5,6-d4: Another deuterium-labeled phthalate used in similar research applications.
Di-n-octyl Phthalate-3,4,5,6-d4: Used as a plasticizer and in analytical studies.
Di-n-pentyl Phthalate-3,4,5,6-d4: Employed in the investigation of flame retardants and other industrial applications.
Uniqueness
Di-n-dodecyl Phthalate-3,4,5,6-d4 is unique due to its longer alkyl chain, which provides different physical and chemical properties compared to shorter-chain phthalates. This makes it particularly useful in studies requiring specific solubility and stability characteristics .
Properties
Molecular Formula |
C32H54O4 |
|---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
didodecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3/i21D,22D,25D,26D |
InChI Key |
PUFGCEQWYLJYNJ-KHNROQILSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)
![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)








![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)



